

Ethyl 4'-hydroxy-4-biphenylcarboxylate molecular weight and formula

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Compound of Interest

Compound Name:	<i>Ethyl 4'-hydroxy-4-biphenylcarboxylate</i>
Cat. No.:	B1587565

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An In-Depth Technical Guide to **Ethyl 4'-hydroxy-4-biphenylcarboxylate** for Research and Development Professionals

Abstract

Ethyl 4'-hydroxy-4-biphenylcarboxylate is a versatile organic compound characterized by its biphenyl scaffold, a structural motif of significant interest in medicinal chemistry and material science. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its core molecular properties, a validated synthesis protocol, rigorous characterization methodologies, and its key applications. By synthesizing technical data with practical, field-proven insights, this document aims to equip scientists with the knowledge required to effectively utilize this compound in their research and development endeavors.

Core Molecular and Physical Properties

Ethyl 4'-hydroxy-4-biphenylcarboxylate, also known by its IUPAC name ethyl 4-(4-hydroxyphenyl)benzoate, is a bifunctional molecule featuring both a phenolic hydroxyl group and an ethyl ester.^{[1][2]} This unique structure underpins its utility as an intermediate in the synthesis of more complex molecules.^[1] Its fundamental properties are summarized below.

Property	Data	Source(s)
Molecular Formula	C ₁₅ H ₁₄ O ₃	[1][2][3][4]
Molecular Weight	242.27 g/mol	[1][2][4][5]
IUPAC Name	ethyl 4-(4-hydroxyphenyl)benzoate	[2]
CAS Number	50670-76-3	[1][2]
Appearance	Off-white to slightly yellow powder	[1]
Melting Point	142 - 144 °C (decomposes)	[1][4]
Linear Formula	HOC ₆ H ₄ C ₆ H ₄ CO ₂ C ₂ H ₅	[5]
Purity (Typical)	≥ 97.5% (HPLC)	[1]

Synthesis and Purification

The synthesis of **Ethyl 4'-hydroxy-4-biphenylcarboxylate** is most commonly achieved via Fischer esterification of its corresponding carboxylic acid precursor, 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.

Principle of Synthesis

Fischer esterification is a robust and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (ethanol). Subsequent dehydration yields the target ester. This method is favored for its operational simplicity and use of readily available, inexpensive reagents.

Experimental Protocol: Fischer Esterification

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

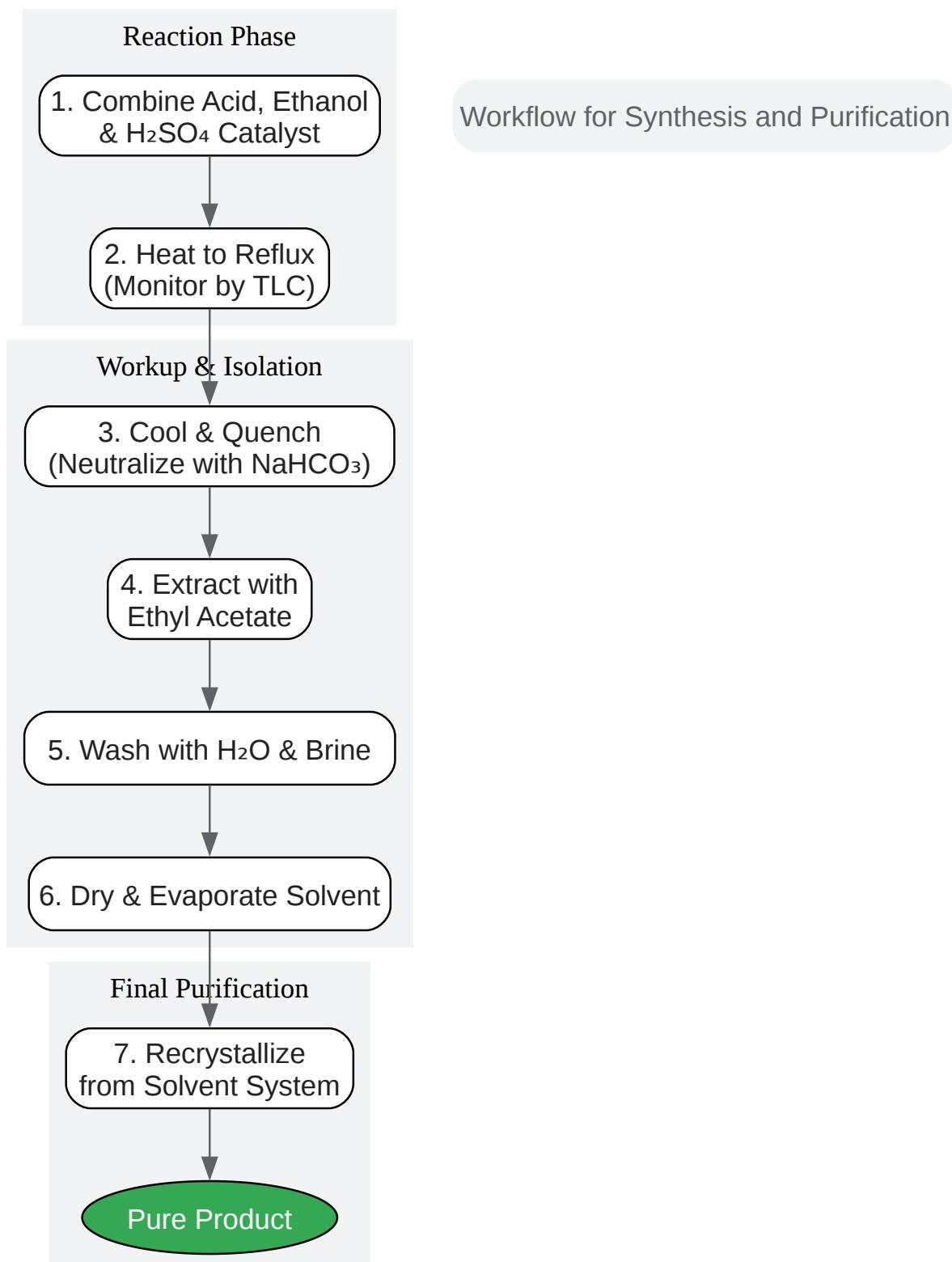
- 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid
- Ethanol (anhydrous), excess
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated aqueous solution)
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Benzene or Toluene (for azeotropic water removal, optional)[\[6\]](#)

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid.
- Reagent Addition: Add a significant excess of anhydrous ethanol to serve as both reactant and solvent.
- Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-20h). The reaction progress can be monitored by Thin Layer Chromatography (TLC). For more efficient water removal, a Dean-Stark apparatus can be employed with a solvent like toluene.
[\[6\]](#)
- Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of cold water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

- **Washing:** Wash the combined organic layers sequentially with water and then brine to remove residual salts and water-soluble impurities.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
- **Solvent Removal:** Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or benzene-heptane) to obtain the purified **Ethyl 4'-hydroxy-4-biphenylcarboxylate** as a crystalline solid.[6]

Synthesis Workflow Diagram

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Caption: A typical workflow for the synthesis and purification of the target ester.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's identity and purity. This integrated workflow forms a self-validating system.

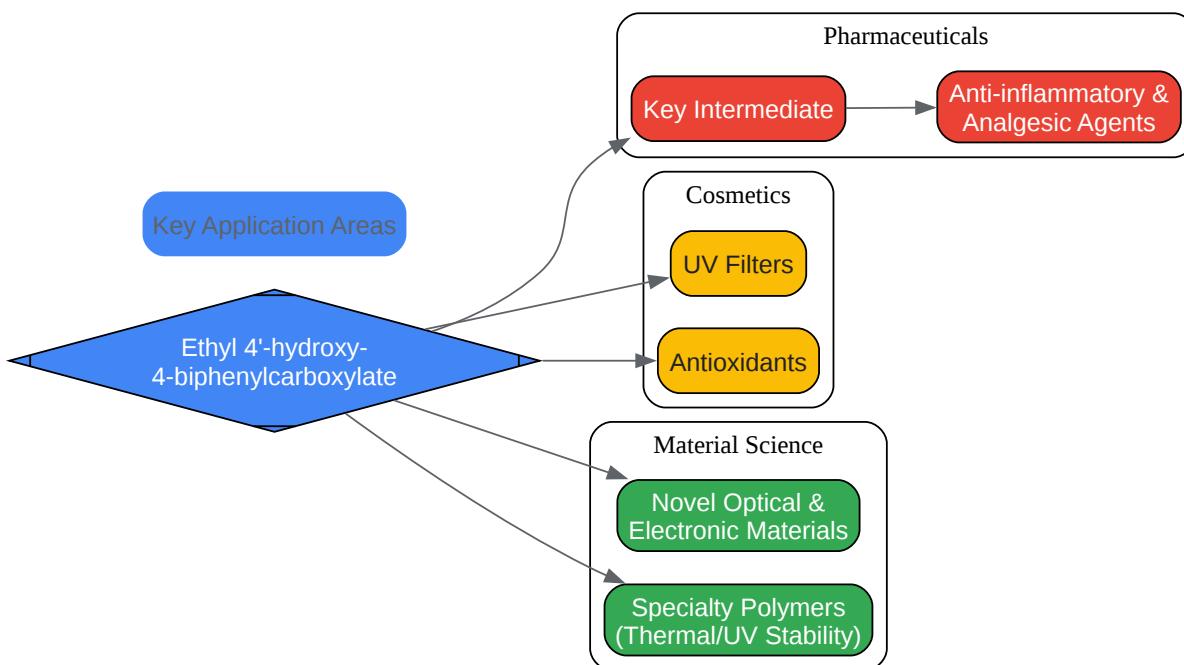
- ^1H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. Key expected signals include a triplet (3H) and a quartet (2H) in the upfield region, characteristic of the ethyl group (-OCH₂CH₃). The aromatic region will show a series of doublets and multiplets corresponding to the eight protons on the biphenyl core. A broad singlet, exchangeable with D₂O, is expected for the phenolic -OH proton.
- ^{13}C NMR Spectroscopy: The carbon spectrum complements the proton data. It will show a distinct signal for the ester carbonyl carbon (~165-170 ppm), signals for the eight unique aromatic carbons, and two signals for the ethyl group carbons.[7]
- Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak for the O-H stretch (~3200-3500 cm⁻¹), a strong, sharp peak for the C=O stretch of the ester (~1710-1730 cm⁻¹), and C-O stretching bands.
- Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 242.27.

Key Applications in Scientific Research

The unique biphenyl structure of **Ethyl 4'-hydroxy-4-biphenylcarboxylate** makes it a valuable building block in several high-value research and development areas.[1]

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[8] Its structure is a common scaffold for developing anti-inflammatory and analgesic agents, as well as compounds targeting hormonal pathways.[1][8]
- Cosmetic Formulations: The phenolic hydroxyl group imparts antioxidant properties, making it useful in cosmetic products to protect skin from oxidative stress and improve product stability.[1][8] It is also investigated for use in UV filter formulations.[1]

- Polymer and Material Science: The rigid biphenyl core can be incorporated into specialty polymers to enhance properties like thermal stability and UV resistance, finding use in advanced coatings and plastics.[8] Its structure also allows for the development of novel materials with specific optical and electronic properties for sensors and devices.[8]
- Agrochemicals: The compound can be used as a precursor in the formulation of agrochemicals, potentially improving efficacy in pest control and plant growth regulation.[8]



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Caption: Major application pathways stemming from the core compound.

Safety and Handling

Proper handling is crucial for laboratory safety. The compound is classified with the following hazards:

Hazard Class	GHS Code	Description
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
STOT SE 3	H335	May cause respiratory irritation

Source:

Handling Recommendations:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. Use a dust mask or work in a fume hood to avoid inhalation.
- Storage: Store at room temperature in a tightly sealed container in a dry, well-ventilated area. [\[1\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

Ethyl 4'-hydroxy-4-biphenylcarboxylate is a high-value chemical intermediate with a well-defined property profile. Its straightforward synthesis, combined with its utility as a scaffold in pharmaceuticals, cosmetics, and material science, ensures its continued relevance in both academic research and industrial applications. This guide provides the foundational technical knowledge for scientists to confidently and safely incorporate this compound into their workflows.

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